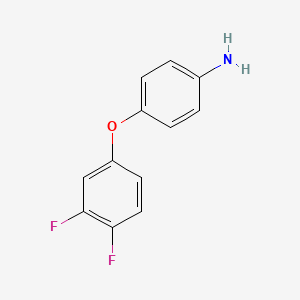

4-(3,4-Difluorophenoxy)aniline

描述

Contextualization within Aromatic Amines and Fluorinated Phenoxy Derivatives

The chemical identity of 4-(3,4-Difluorophenoxy)aniline is defined by its two primary structural components: the aromatic amine moiety and the fluorinated phenoxy derivative.

Aromatic Amines: This class of organic compounds consists of an aromatic ring directly bonded to an amino group (-NH₂). Aniline (B41778) is the simplest example. Aromatic amines are foundational in industrial and pharmaceutical chemistry, serving as key starting materials for the synthesis of dyes, polymers, and a wide array of biologically active molecules. nih.govnih.gov The primary amine group on the aniline ring of this compound provides a reactive site for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.

Fluorinated Phenoxy Derivatives: This category includes compounds where a phenoxy group (C₆H₅O-) is substituted with one or more fluorine atoms. The introduction of fluorine into organic molecules is a widely used strategy in drug design to modulate a compound's physicochemical properties. researchgate.net Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets. The 3,4-difluoro substitution pattern on the phenoxy ring of the title compound is a specific feature often explored in the development of selective kinase inhibitors.

The combination of these two functionalities in a single molecule makes this compound a specialized building block, primarily utilized in research aimed at discovering new drugs.

Table 1: Physicochemical Properties of this compound

Significance in Contemporary Chemical and Biological Sciences

The primary significance of this compound in modern science lies in its role as a key intermediate for the synthesis of targeted therapeutics, especially protein kinase inhibitors. nih.govnih.govscbt.com Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Research has demonstrated that the 4-phenoxyaniline (B93406) scaffold is a privileged structure for kinase inhibition. The aniline nitrogen can form crucial hydrogen bonds within the ATP-binding site of kinases, while the phenoxy portion can be modified to achieve potency and selectivity. nih.gov

Specific research applications include:

Synthesis of PI3Kδ Inhibitors: 4-Anilinoquinazoline (B1210976) derivatives are a well-established class of phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The compound this compound serves as a critical starting material for the aniline portion of these molecules, where the difluoro-substitution is often crucial for achieving high potency and selectivity for the δ (delta) isoform of PI3K. nih.gov

Development of EGFR Inhibitors: It is used in the synthesis of 4-anilinoquinazoline derivatives that act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov These compounds are a cornerstone of treatment for certain types of non-small cell lung cancer. Docking studies show that modifications on the aniline ring are critical for binding affinity, and the difluorophenoxy group can contribute to favorable interactions within the enzyme's binding pocket. nih.gov

Scaffold for Novel Inhibitors: Beyond established classes, the compound is used in the design and synthesis of novel inhibitors for a range of other kinases and enzymes, where the specific fluorine substitution pattern is explored to optimize pharmacological properties. researchgate.net

Historical Overview of Related Research

The scientific foundation for the use of this compound is built upon decades of research in organofluorine chemistry and the study of aromatic amines.

The synthesis of fluorinated aromatic compounds has historically been a significant challenge. Early methods for introducing fluorine into aromatic rings were often harsh and lacked specificity. The development of reactions like the Balz-Schiemann reaction and halogen-exchange (Halex) processes provided more reliable, albeit still demanding, routes. The synthesis of specifically substituted fluoroanilines, such as 3,4-difluoroaniline (B56902) (a likely precursor to the title compound), has been the subject of dedicated process chemistry research and patents aimed at improving yield and scalability for pharmaceutical production. google.comgoogle.com

Concurrently, research into the biological activity of anilines as components of drugs has a long history. The 4-anilinoquinazoline scaffold, for instance, was identified as a potent kinase inhibitor framework in the late 20th century, leading to the development of first-generation EGFR inhibitors. The subsequent exploration of various substituents on both the quinazoline (B50416) and aniline rings to improve efficacy and overcome resistance led to the investigation of fluorinated derivatives, highlighting the utility of building blocks like this compound.

Current State of Research and Key Challenges

Current research involving this compound and related structures is heavily concentrated in medicinal chemistry and drug discovery. The main goal is the rational design and synthesis of new, highly selective, and potent inhibitors of protein kinases and other enzymes implicated in disease.

Key Research Thrusts:

Structure-Activity Relationship (SAR) Studies: Researchers systematically synthesize analogues by modifying the core structure to understand how specific chemical changes affect biological activity. For example, studies explore how the placement of fluorine atoms on the phenoxy ring influences inhibitory concentration (IC₅₀) values against a panel of kinases. nih.gov

Lead Optimization: The compound is used as a fragment in the later stages of drug discovery to optimize the properties of a lead compound. The difluorophenoxy group might be introduced to enhance metabolic stability or improve oral bioavailability.

Novel Target Exploration: While its use in PI3K and EGFR inhibitors is well-documented, current research also explores the utility of the this compound moiety for inhibiting other kinase families or entirely different enzyme classes.

Key Challenges:

Synthetic Complexity: While the compound itself is commercially available, its incorporation into complex, multi-step syntheses of drug candidates can be challenging. Achieving high yields and purity in these synthetic routes remains an area of active process chemistry research. google.com

Selectivity: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome. The substitution pattern of the phenoxyaniline (B8288346) core is critical for directing this selectivity, and predicting the optimal pattern remains a significant challenge.

Drug Resistance: A persistent problem in targeted therapy is the emergence of drug resistance, often through mutations in the target enzyme. A key research challenge is to design new inhibitors using scaffolds derived from this compound that can overcome known resistance mechanisms.

Scope and Future Research Trajectories

The future research trajectory for this compound is expected to remain firmly rooted in the development of precision medicines. However, the scope of its application may broaden.

Future Research Directions:

Next-Generation Kinase Inhibitors: The compound will likely continue to be a valuable building block for creating next-generation covalent and allosteric kinase inhibitors, which offer potential advantages in terms of potency and selectivity.

Probes for Chemical Biology: Its derivatives could be developed as chemical probes to study the biological function of specific kinases. By attaching reporter tags, researchers can use these molecules to visualize enzyme activity in cells or to identify new binding partners.

Agrochemical Research: The structural motifs found in successful pharmaceuticals are often explored for applications in agrochemicals. It is plausible that derivatives of this compound could be investigated for potential use as herbicides or fungicides.

Materials Science: While less common, diaryl ether structures with specific fluorination patterns can be precursors to high-performance polymers with desirable thermal and dielectric properties. This remains a potential, though less explored, avenue for future research.

Biotechnological Applications: Research into the microbial degradation of related compounds like 3,4-difluoroaniline could open up future studies on the environmental fate and potential bioremediation of fluorine-containing industrial compounds. researchgate.net

Table 2: Chemical Compounds Mentioned in this Article

Structure

3D Structure

属性

IUPAC Name |

4-(3,4-difluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXWEGLCUFEKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649868 | |

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383126-84-9 | |

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(3,4-Difluorophenoxy)aniline and its Core Structure

The construction of the this compound scaffold relies on well-established reactions that form the crucial ether bond.

Nucleophilic Aromatic Substitution Approaches in Phenoxy Linkage Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming the diaryl ether linkage in this compound. masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring enhances the reaction rate. masterorganicchemistry.com

For the synthesis of the core phenoxy structure, this typically involves the reaction of a substituted phenol (B47542) with a suitably activated aryl halide. The reaction is often facilitated by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The efficiency of the SNAr reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive. masterorganicchemistry.com

Catalytic Systems for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the synthesis of diaryl ethers and anilines, various catalytic systems have been developed. These systems often offer milder reaction conditions and broader substrate scope compared to traditional methods. acs.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgrsc.org While the Heck reaction is primarily for C-C bond formation, the principles of palladium catalysis are central to related C-N and C-O bond-forming reactions like the Buchwald-Hartwig amination. libretexts.orgwikipedia.org

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for the synthesis of C-N bonds, coupling amines with aryl halides. libretexts.orgwikipedia.org This reaction has largely replaced harsher methods for creating aryl amines due to its wide substrate scope and tolerance for various functional groups. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired aryl amine. libretexts.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group, has been crucial for the reaction's success, enhancing the efficiency of the catalytic cycle. youtube.com

The Suzuki coupling , another significant palladium-catalyzed reaction, typically forms C-C bonds but has been adapted for C-O bond formation in the synthesis of diaryl ethers. rsc.orgmdpi.com This involves the coupling of an aryl halide with an arylboronic acid. rsc.org

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction | Bond Formed | Key Reactants | Catalyst System |

| Buchwald-Hartwig Amination | C-N | Aryl halide, Amine | Palladium precursor, Phosphine ligand, Base |

| Suzuki Coupling | C-C (can be adapted for C-O) | Aryl halide, Arylboronic acid | Palladium precursor, Ligand, Base |

| Heck Reaction | C-C | Alkene, Aryl halide | Palladium catalyst, Base |

Base-mediated condensation reactions, particularly the Ullmann condensation , are a classic method for the synthesis of diaryl ethers. acs.orgorganic-chemistry.orgrsc.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. rsc.org While traditional Ullmann conditions often required high temperatures, modern advancements have led to milder reaction conditions through the use of specific ligands and bases. acs.orgorganic-chemistry.org For instance, the use of cesium carbonate (Cs₂CO₃) as a base and inexpensive ligands can significantly accelerate the copper-catalyzed coupling of aryl bromides or iodides with phenols. acs.orgorganic-chemistry.org

Advanced Synthetic Strategies and Methodological Innovations

Recent research has focused on developing more efficient and selective methods for the synthesis of substituted anilines and related structures.

Chemo- and Regioselective Synthesis of Substituted Anilines

The development of chemo- and regioselective synthetic methods is crucial for constructing complex molecules with precise substitution patterns. nih.gov In the context of substituted anilines, this involves controlling where functional groups are introduced onto the aniline (B41778) ring.

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of arenes, including aniline derivatives. nih.govnsf.gov This approach allows for the introduction of various functional groups at specific positions on the aromatic ring, often guided by a directing group. nsf.gov For example, palladium catalysts can direct the ortho-carbonylation of aniline derivatives. nih.gov

Furthermore, supported palladium catalysts are being explored for acceptorless dehydrogenative aromatization, providing a selective route to primary anilines. rsc.org These advanced methods offer the potential for more efficient and environmentally friendly syntheses of complex anilines.

Application of Non-Traditional Energy Sources in Synthesis (e.g., Photoredox, Electrochemistry, Mechanochemistry)

Recent advancements in synthetic chemistry have introduced novel energy sources to drive reactions, offering alternatives to conventional thermal heating. These methods can provide unique reactivity and milder reaction conditions.

Photoredox Catalysis : The formation of diaryl ethers can be achieved by merging photoredox and nickel catalysis. uzh.ch This dual catalytic system allows for the cross-coupling of a range of aryl halides and phenols under mild conditions, using an organic photocatalyst. uzh.ch For the synthesis of this compound, this could involve the coupling of 4-aminophenol (B1666318) with 1,2-difluoro-4-halobenzene or 3,4-difluorophenol (B1294555) with a 4-haloaniline derivative. Visible-light-induced photoredox catalysis can generate reactive radical intermediates from precursors like 2-arylallyl bromides, showcasing its utility in forming C-C bonds, a principle extensible to C-O bond formation. escholarship.org

Electrochemistry : Electrochemical methods offer a green and efficient alternative for synthesis. Anodic oxidation can generate reactive intermediates, such as quinone imines from substituted anilines, which can then undergo further reactions. acs.orgmdpi.com For instance, the Hofer-Moest reaction, an electrochemical method, generates carbocations from carboxylic acids, which can be trapped by alcohols to form hindered ethers. sciencedaily.comacs.org A potential electrochemical synthesis of the target molecule could involve the anodic oxidation of a suitable precursor to facilitate the ether linkage.

Mechanochemistry : Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, presents a solvent-free and efficient alternative. thieme-connect.de A copper-catalyzed C-O coupling reaction for diaryl ether formation has been successfully demonstrated using electromagnetic milling. rsc.org This solventless approach, conducted at room temperature, could be adapted for the synthesis of this compound, significantly reducing waste and reaction time. rsc.org

Continuous Flow Reactor Optimization for Industrial Relevance

For industrial-scale production, optimizing synthesis in continuous flow reactors offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved consistency. acs.org The synthesis of this compound via a method like the Ullmann condensation could be translated to a continuous flow process. wikipedia.org

Key parameters for optimization in a flow reactor include:

Residence Time : The time reactants spend in the heated reaction zone.

Temperature and Pressure : Precise control can accelerate reaction rates and prevent solvent boiling.

Stoichiometry : The ratio of reactants can be finely controlled by adjusting the flow rates of individual feed streams.

Catalyst Loading : In the case of a heterogeneous catalyst, its packing and stability within the reactor are crucial.

A hypothetical setup might involve pumping separate solutions of 3,4-difluorophenol, a 4-haloaniline derivative, a base (like cesium carbonate), and a copper catalyst with a suitable ligand through a heated packed-bed or coil reactor. organic-chemistry.org The product stream would then be collected and purified continuously. Additive manufacturing (3D printing) now allows for the rapid prototyping and creation of custom-designed microscale continuous flow reactors, enabling process-specific geometries for highly controlled and efficient reactions.

Investigation of Reaction Mechanisms and Intermediates

Understanding the reactivity of this compound is crucial for predicting its behavior in further chemical transformations. This involves examining the electronic effects of the substituents on both aromatic rings.

Pathways of Electrophilic Aromatic Substitution on Difluorophenoxy Rings

The difluorophenoxy ring is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. rsc.org The outcome of such a reaction is dictated by the directing effects of the substituents already present on the ring: the ether oxygen and the two fluorine atoms.

Directing Effects :

Ether Oxygen (-OAr) : Strongly activating and ortho, para-directing due to its ability to donate a lone pair of electrons via resonance, stabilizing the cationic intermediate (arenium ion).

Fluorine (-F) : Deactivating due to its strong inductive electron-withdrawing effect, but ortho, para-directing because of its ability to donate a lone pair via resonance.

The positions on the difluorophenoxy ring are numbered relative to the ether linkage (position 1). The fluorine atoms are at positions 3 and 4. In an electrophilic attack, the incoming electrophile will be directed by the powerful activating effect of the ether oxygen to the positions ortho and para to it. The para position (position 4) is already substituted with a fluorine atom. Therefore, the primary sites for electrophilic attack are the two ortho positions (positions 2 and 6).

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| 2 | Activated by ortho ether; Deactivated by meta fluorine | Favored Site |

| 5 | Deactivated by meta ether; Deactivated by ortho and meta fluorines | Disfavored Site |

| 6 | Activated by ortho ether; Deactivated by meta fluorine | Favored Site |

For common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), substitution is expected to occur predominantly at the 2- and 6-positions of the difluorophenoxy ring. masterorganicchemistry.comchemguide.co.uklibretexts.org The strong deactivating inductive effect of the two fluorine atoms will make this ring less reactive towards electrophiles compared to unsubstituted phenoxybenzene.

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline part of the molecule is susceptible to oxidation at both the nitrogen atom and the aromatic ring.

The amino group (-NH₂) of the aniline moiety can be oxidized to form N-oxides and N-hydroxylamines. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). mdma.chorganic-chemistry.org The reaction involves the electrophilic transfer of an oxygen atom from the peroxy acid to the nucleophilic nitrogen atom of the amine. mdma.ch

The initial product of this oxidation is the corresponding N-hydroxylamine, 4-(3,4-difluorophenoxy)phenylhydroxylamine. Further oxidation can lead to the corresponding nitroso compound and ultimately the nitro compound. The synthesis of hydroxylamines from amines is a key transformation, as hydroxylamines themselves are versatile synthetic intermediates. organic-chemistry.orgchimia.ch

Oxidation of the aniline ring system can lead to more complex products. Strong oxidizing agents can transform anilines into various products, including quinones. wikipedia.org For 4-substituted anilines, oxidation can lead to the formation of quinone imines. rsc.orgrsc.org For example, the electrochemical oxidation of 4-aminodiphenylamine generates N-phenylquinonediimine. rsc.org

In the case of this compound, chemical or electrochemical oxidation could generate the corresponding p-quinone monoimine. This highly reactive intermediate can act as a Michael acceptor or participate in cycloaddition reactions. mdpi.com The formation of such species is often transient. Depending on the reaction conditions and the oxidant used (e.g., potassium ferricyanide, silver oxide), subsequent reactions can occur, leading to dimerization or the formation of phenazine-type structures. rsc.orgrsc.org

| Starting Moiety | Reagent/Condition | Potential Product(s) |

| Aniline (-NH₂) | m-CPBA | N-Hydroxylamine, N-Oxide |

| Aniline Ring | Strong Oxidant (e.g., electrochemical) | Quinone Imine |

Intramolecular Rearrangement Mechanisms in Related Aniline Systems (e.g., Bamberger rearrangement)

While direct intramolecular rearrangement of this compound is not a commonly cited pathway, understanding related mechanisms in analogous systems provides crucial insight into potential reactivity. The Bamberger rearrangement is a classic and fundamental reaction in which N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to yield 4-aminophenols. wikipedia.org This reaction is mechanistically significant as it highlights the transformation of an N-substituted aniline derivative to a para-substituted aminophenol, a structural motif relevant to the title compound.

The mechanism of the Bamberger rearrangement is understood to be an intermolecular process. researchgate.net It initiates with the protonation of the N-phenylhydroxylamine. While N-protonation is a possible and favored step, it is generally unproductive. The key step involves O-protonation, which facilitates the departure of a water molecule to form a nitrenium ion intermediate (C₆H₅–NH⁺). wikipedia.org This highly electrophilic intermediate is then attacked by a nucleophile, typically water from the aqueous acidic medium, at the para position to form the final 4-aminophenol product. wikipedia.org

However, recent DFT (Density Functional Theory) calculations have challenged the existence of a free nitrenium ion as a distinct intermediate, suggesting it may be too high in energy and that its formation is bypassed. researchgate.netresearchgate.net These studies propose that the reaction may proceed through a diprotonated species, particularly at higher acid concentrations, leading to an aniline dication-like transition state. researchgate.netCurrent time information in Bangalore, IN. This revised mechanism still involves an intermolecular attack by water, a fact supported by isotopic labeling studies where ¹⁸O from the solvent is incorporated into the final phenol product. researchgate.net The reaction's intermolecular nature is further demonstrated by trapping experiments; for instance, the rearrangement of N-ethyl-N-phenylhydroxylamine in methanol (B129727) yields p-(ethylamino)anisole, where methanol acts as the external nucleophile. researchgate.net

Intermolecular Reactions Involving the Amine and Phenoxy Functionalities

The bifunctional nature of this compound, possessing both a nucleophilic amine group and a diaryl ether linkage, allows for a range of intermolecular reactions. The reactivity of each functional group can be selectively targeted based on the choice of reagents and reaction conditions.

The primary amine (-NH₂) is a potent nucleophilic center and readily participates in reactions typical of anilines. These include acylation, sulfonylation, and the formation of ureas and carbamates. For example, reaction with isocyanates provides a direct route to substituted ureas, a common structural feature in pharmacologically active molecules. commonorganicchemistry.com Similarly, reaction with acyl chlorides or anhydrides under standard conditions yields the corresponding amides.

The diaryl ether linkage is generally stable due to the strength of the C-O bond. However, the molecule can participate in cross-coupling reactions. Transition-metal-free methods for N-arylation and O-arylation have been developed, for instance, using o-silylaryl triflates in the presence of cesium fluoride to couple with various amines and phenols. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type reactions are also standard methods for forming C-N and C-O bonds, respectively, and are relevant to the synthesis and potential intermolecular reactions of diarylamines and diaryl ethers. organic-chemistry.orgacs.org In some contexts, such as the synthesis of quinoxaline (B1680401) 1,4-di-N-oxide derivatives, phenoxy groups have been shown to undergo substitution by amino groups in the presence of ammonia, demonstrating that the ether linkage can be cleaved under specific intermolecular reaction conditions.

Derivatization Strategies and Functionalization Chemistry

Chemical Modification of the Amine Group

The amine group of this compound is the primary site for derivatization, serving as a versatile handle for introducing a wide array of functional groups and building complex molecular architectures. Standard organic transformations can be applied to modify this group, significantly altering the molecule's physical, chemical, and biological properties.

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This is a fundamental transformation used to introduce carbonyl-containing moieties. For example, Friedel-Crafts acylation of protected anilines can be achieved catalytically using Lewis acids like gallium or hafnium triflates, although direct acylation of the amine itself is more straightforward. lookchem.comresearchgate.net

Urea (B33335) Formation: A particularly important derivatization, especially in medicinal chemistry, is the formation of ureas. This is most commonly achieved by reacting the aniline with an isocyanate. commonorganicchemistry.com This reaction is typically high-yielding and proceeds under mild, often room temperature, conditions without the need for a base. commonorganicchemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to form a reactive intermediate which then reacts with the aniline to produce symmetrical or unsymmetrical ureas. commonorganicchemistry.comorganic-chemistry.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many therapeutic agents.

The table below summarizes common derivatization reactions targeting the amine group.

| Reaction Type | Reagent Class | Functional Group Formed | Typical Conditions |

| Acylation | Acid Halide / Anhydride | Amide (-NHCOR) | Base (e.g., pyridine (B92270), Et₃N), Aprotic Solvent |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide (-NHSO₂R) | Base (e.g., pyridine), Aprotic Solvent |

| Urea Formation | Isocyanate | Urea (-NHCONHR) | Aprotic Solvent (e.g., THF, DCM), RT commonorganicchemistry.com |

| Carbamate Formation | Chloroformate | Carbamate (-NHCOOR) | Base, Aprotic Solvent |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine | Reducing Agent (e.g., NaBH₃CN), pH control |

Elaboration of the Phenoxy Ring and Fluorine Atoms

The phenoxy ring of this compound is characterized by the two electron-withdrawing fluorine atoms. This electronic feature makes the ring electron-deficient and thus deactivated towards traditional electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration). Conversely, this electron deficiency activates the ring for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

In an SNAr reaction, a potent nucleophile attacks the aromatic ring and displaces a leaving group, which in this case would be one of the fluorine atoms. pharmdguru.com The reaction is significantly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.org In the 3,4-difluoro arrangement, a nucleophile could potentially substitute either the fluorine at C-3 or C-4. The regioselectivity of such a substitution would be influenced by the activating effect of the other fluorine and the phenoxy linkage, as well as the specific nucleophile and reaction conditions. For example, in the related compound 3,4-difluoronitrobenzene, nucleophilic attack preferentially displaces the fluorine at the 4-position (para to the nitro group). researchgate.net Similar principles would apply here, where nucleophiles like alkoxides, thiolates, or amines could displace one of the fluorine atoms under suitable conditions, typically involving a strong base and polar aprotic solvent at elevated temperatures. This provides a pathway to introduce further diversity onto the phenoxy ring. nih.gov

Design and Synthesis of Advanced Precursors and Building Blocks

This compound is a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. bldpharm.comumich.edu Its structure is frequently found as a core fragment in a class of drugs known as kinase inhibitors, which are crucial in oncology. researchgate.neted.ac.uknih.gov Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk

The utility of this compound lies in its ability to be incorporated into larger scaffolds that can fit into the ATP-binding pocket of specific kinases. For instance, it is a known precursor for the synthesis of multi-kinase inhibitors like Regorafenib. In such syntheses, the aniline nitrogen is typically used to form a urea linkage with another molecular fragment containing a pyridine or similar heterocyclic core. The difluorophenoxy moiety often serves to occupy a specific hydrophobic pocket within the target enzyme, contributing to binding affinity and selectivity.

The synthesis of these advanced molecules often involves a multi-step sequence where this compound is a key intermediate. A common synthetic strategy involves the reaction of this aniline with a custom-designed isocyanate or a phosgene (B1210022) equivalent followed by another amine to construct a central urea bridge.

The table below lists examples of advanced structures synthesized using this compound as a building block.

| Precursor/Building Block | Target Molecule Class | Synthetic Transformation |

| This compound | Kinase Inhibitors | Urea formation via reaction with an isocyanate |

| This compound | Heterocyclic Scaffolds | Condensation with dicarbonyl compounds |

| This compound | Substituted Anilino-pyrimidines | Nucleophilic aromatic substitution on a chloropyrimidine nih.gov |

Theoretical and Computational Studies of 4 3,4 Difluorophenoxy Aniline

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Vibrational Modes

DFT calculations are widely used to determine the optimized ground-state geometry of molecules. For an aniline (B41778) derivative like 4-(3,4-Difluorophenoxy)aniline, key geometric parameters include the bond lengths and angles within the aniline and difluorophenoxy rings, as well as the C-O-C ether linkage and the C-N bond. globalresearchonline.net The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations, providing reliable geometric parameters. asianpubs.orgglobalresearchonline.net

Illustrative Data Table: Predicted Geometric Parameters for a Substituted Aniline

The following table is an illustrative example based on data for a related compound, 4-chloro-2-bromoaniline, calculated at the B3LYP/6-311++G(d,p) level, to demonstrate the type of data obtained from DFT calculations. globalresearchonline.net Bond numbering is hypothetical for this compound.

| Parameter | Bond Length (Å) / Angle (°) |

| C1-C2 | 1.39 |

| C-N | 1.40 |

| C-O | 1.37 |

| N-H | 1.01 |

| C-F | 1.35 |

| ∠C-N-H | 113.0 |

| ∠C-O-C | 118.0 |

| ∠F-C-C | 119.0 |

Vibrational frequency analysis, also performed using DFT, can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or torsion. materialsciencejournal.orgmdpi.com The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. asianpubs.org For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-F stretching, C-O-C ether stretching, and various aromatic C-H and C-C vibrations. asianpubs.orgmaterialsciencejournal.org

Illustrative Data Table: Predicted Vibrational Frequencies for a Substituted Aniline

This table provides an example of calculated vibrational frequencies for a related halo-aniline to illustrate the expected data. asianpubs.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H asymmetric stretch | ~3500 |

| N-H symmetric stretch | ~3400 |

| Aromatic C-H stretch | ~3050-3100 |

| C=C aromatic stretch | ~1500-1600 |

| C-N stretch | ~1280 |

| C-O-C asymmetric stretch | ~1240 |

| C-F stretch | ~1100-1200 |

| N-H wagging | ~750-850 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govschrodinger.com A small energy gap suggests high polarizability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group. The LUMO is likely distributed over the difluorophenoxy ring, influenced by the electronegative fluorine atoms. researchgate.nettci-thaijo.org The HOMO-LUMO gap can be calculated using DFT, and these values are important for understanding charge transfer within the molecule. tci-thaijo.orgresearchgate.net

Illustrative Data Table: Calculated Electronic Properties for a Substituted Aniline

This table demonstrates the type of electronic property data obtained from DFT calculations on related aniline derivatives. tci-thaijo.orgthaiscience.info

| Property | Illustrative Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

| Ionization Potential | 5.5 eV |

| Electron Affinity | 1.0 eV |

| Electronegativity | 3.25 eV |

| Chemical Hardness | 2.25 eV |

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govtci-thaijo.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (red/yellow regions) is expected to be located around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, due to the lone pairs of electrons. The fluorine atoms will also create regions of negative potential. The hydrogen atoms of the amino group and the aromatic rings will exhibit positive potential (blue regions). tci-thaijo.orgthaiscience.info

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. youtube.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is quantified by the first hyperpolarizability (β). Molecules with a significant NLO response often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer. acs.org

While this compound does not have a classic strong donor-acceptor substitution pattern, the phenoxy group can act as a weak electron-donating group and the difluorinated ring can have some electron-withdrawing character. DFT calculations can predict the first hyperpolarizability (β) of the molecule. nih.govresearchgate.net The magnitude of β is influenced by the HOMO-LUMO gap and the difference in dipole moment between the ground and excited states. acs.orgresearchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule like this compound. nih.govarxiv.org

A key aspect of this molecule's structure is the torsional freedom around the C-O and C-C bonds of the ether linkage. Conformational analysis aims to identify the most stable conformers (low-energy spatial arrangements) of the molecule. mdpi.comnih.govnih.gov For diaryl ethers, the relative orientation of the two aromatic rings is of particular interest. researchgate.net MD simulations can explore the potential energy surface of the molecule, revealing the preferred dihedral angles and the energy barriers between different conformations. acs.org This information is crucial for understanding how the molecule might interact with biological receptors or pack in a solid state.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational methods can be employed to model the reactivity of this compound and elucidate potential reaction mechanisms. mdpi.comresearchgate.net For instance, the MEP and FMO analysis described earlier can predict the most likely sites for electrophilic or nucleophilic attack.

Furthermore, DFT can be used to model the entire reaction pathway for a given chemical transformation. mdpi.com This involves locating the transition state structures and calculating the activation energies for different potential mechanisms. For aniline derivatives, common reactions include oxidation, electrophilic substitution on the aromatic rings, and reactions involving the amino group. Computational modeling can help to understand the influence of the difluorophenoxy substituent on the reactivity of the aniline moiety compared to unsubstituted aniline.

Characterization of Transition States and Reaction Pathways

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving aniline and its derivatives. researchgate.netepa.gov These computational methods allow for the detailed characterization of transition states and the mapping of reaction pathways. For instance, in reactions involving aniline derivatives, the formation of anions is a critical step. researchgate.net DFT calculations, such as those using the B3LYP functional with a 6-31G** basis set, can provide insights into the structural changes that occur upon the formation of negative ions. researchgate.netepa.gov

The investigation of reaction pathways often involves identifying the most energetically favorable routes for a chemical transformation. This includes the calculation of the energies of reactants, products, and intermediate transition states. For aniline derivatives, reactions can proceed through the formation of anions, and understanding the stability and structure of these anionic species is crucial. researchgate.net For example, the breakage of an N-H bond is a common step in the reactions of aniline compounds. researchgate.net Computational models can predict the relative energies of different conformations of the resulting anions, such as trans- and gauche-conformations, which arise from the removal of different amine hydrogens. researchgate.net

These theoretical investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to observe experimentally. The insights gained from characterizing transition states and reaction pathways are vital for predicting reaction outcomes and designing new chemical syntheses.

Solvation Effects and Environmental Influence on Reaction Energetics

The surrounding solvent environment can significantly impact the energetics and dynamics of a chemical reaction. dtic.milosti.gov Computational studies on solvation effects help to quantify the influence of the medium on reaction rates and equilibria. The nature of the solvent can affect several factors in a reaction, including the stability of reactants, products, and transition states. dtic.mil

In electrochemical reactions, for instance, the solvent can influence the free energy of activation for electron transfer. dtic.mil The solvent's role is often divided into "intrinsic" and "thermodynamic" contributions. The thermodynamic contribution relates to the solvent's effect on the standard potential of the redox couple, while the intrinsic contribution is associated with the solvent's impact on the free-energy barrier when the driving force is zero. dtic.mil

For reactions involving charge separation or the formation of ionic species, polar solvents can stabilize the charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. osti.gov Computational models can simulate these effects by incorporating the solvent either explicitly (as individual solvent molecules) or implicitly (as a continuous medium with a specific dielectric constant). These simulations provide a quantitative understanding of how the solvent environment modulates the energetics of a reaction pathway. dtic.milosti.gov

Force Field Development and Parameterization for Drug-like Small Molecules

Accurate molecular simulations, particularly molecular dynamics (MD), rely on well-parameterized force fields to describe the potential energy of a system as a function of its atomic coordinates. arxiv.orgarxiv.org The development of force fields for drug-like small molecules, such as derivatives of this compound, is a critical area of research. nih.govnih.gov

A common approach to force field development involves a systematic parameterization procedure. arxiv.orgarxiv.org This often includes deriving parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.gov

Quantum Chemical Torsion Profiles

A key aspect of parameterizing a force field is the accurate representation of the torsional potentials, which govern the conformational preferences of a molecule. Quantum chemical calculations are used to generate torsion profiles by calculating the energy of the molecule as a function of a specific dihedral angle. These profiles serve as a benchmark for fitting the corresponding torsional parameters in the force field. nih.gov

For instance, in the development of the Amber force field for nucleic acids, adjustments to torsion parameters were crucial for achieving high accuracy. nih.gov Similarly, for drug-like molecules, obtaining accurate torsional profiles from quantum mechanics is essential for correctly modeling their conformational flexibility, which is often critical for their biological activity.

Ligand-Specific Charge Fitting

The electrostatic interactions are a dominant component of the non-bonded forces in molecular simulations. Therefore, the assignment of accurate partial atomic charges is paramount. nih.gov For drug-like molecules, generic charge assignment methods may not be sufficient, necessitating the development of ligand-specific charges.

The Restrained Electrostatic Potential (RESP) fitting approach is a widely used method for deriving high-quality partial charges from quantum chemical calculations of the electrostatic potential. nih.gov This process involves fitting the atomic charges to reproduce the quantum mechanically calculated electrostatic potential around the molecule. These charges are then incorporated into the force field to provide a more accurate description of the molecule's electrostatic interactions with its environment, such as a protein binding site or a solvent. The development of new force fields for primary amines has shown that fitting partial charges to reproduce experimental properties like the dielectric constant can lead to improved models. arxiv.orgarxiv.org

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insight into the molecular structure of 4-(3,4-Difluorophenoxy)aniline by probing its vibrational modes. Analysis of the closely related compound, 3,4-difluoroaniline (B56902), provides a strong basis for assigning the characteristic frequencies of the target molecule. nih.gov

The FT-IR and FT-Raman spectra are expected to be dominated by vibrations associated with the aniline (B41778) and difluorophenoxy moieties.

Key FT-IR and FT-Raman Vibrational Assignments:

N-H Vibrations: The primary amine group (-NH₂) gives rise to characteristic stretching vibrations. Asymmetric and symmetric N-H stretching modes are typically observed in the 3500-3300 cm⁻¹ region. researchgate.netresearchgate.net For instance, in aniline, these appear around 3441 cm⁻¹ and 3356 cm⁻¹. researchgate.net The N-H scissoring (bending) vibration is expected near 1620 cm⁻¹. researchgate.net

Aromatic C-H and C=C Vibrations: The aromatic rings exhibit C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1600-1450 cm⁻¹ range.

C-O-C Ether Linkage: The diaryl ether linkage is characterized by its asymmetric and symmetric C-O-C stretching vibrations. The strong, characteristic asymmetric stretch is anticipated in the 1270-1230 cm⁻¹ region.

C-F Vibrations: The carbon-fluorine bonds on the difluorophenoxy ring will produce strong stretching vibrations, typically found in the 1300-1100 cm⁻¹ range. Spectroscopic studies on 2-amino-4,5-difluorobenzoic acid confirm C-F stretching modes in this region. nih.gov

Ring Vibrations: In-plane and out-of-plane bending vibrations of the aromatic rings contribute to the fingerprint region of the spectra (below 1000 cm⁻¹).

A comprehensive study on 3,4-difluoroaniline using DFT calculations identified numerous specific modes, including C-H in-plane bending, C-C stretching, and C-F bending, which are expected to be present with slight shifts in the spectrum of this compound due to the influence of the phenoxy group. nih.gov

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | ~3450-3400 | FT-IR, FT-Raman |

| Symmetric N-H Stretch | -NH₂ | ~3370-3320 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | Ar-H | ~3100-3000 | FT-IR, FT-Raman |

| N-H Scissoring | -NH₂ | ~1625-1600 | FT-IR |

| Aromatic C=C Stretch | Benzene Rings | ~1600-1450 | FT-IR, FT-Raman |

| C-O-C Asymmetric Stretch | Ar-O-Ar | ~1260-1220 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is indispensable for confirming the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on each of the two aromatic rings and the amine group. The chemical shifts (δ) are influenced by the electronic effects of the substituents (NH₂, -O-, F). ucl.ac.ukresearchgate.net

Aniline Ring Protons: The protons on the aniline ring (positions 2, 3, 5, 6) will appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group (H-3, H-5) are expected to be shielded and appear upfield, while the protons ortho to the ether oxygen (H-2, H-6) will be slightly deshielded.

Difluorophenoxy Ring Protons: The three protons on the difluorophenoxy ring will exhibit more complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling.

Amine Protons: The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. This signal disappears upon D₂O exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (Aniline ring) | 6.8 - 7.1 | Doublet (d) |

| H-3, H-5 (Aniline ring) | 6.6 - 6.8 | Doublet (d) |

| H-2' (Difluorophenoxy ring) | 6.9 - 7.2 | Multiplet (m) |

| H-5' (Difluorophenoxy ring) | 6.8 - 7.1 | Multiplet (m) |

| H-6' (Difluorophenoxy ring) | 6.7 - 7.0 | Multiplet (m) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. hmdb.calibretexts.org Due to molecular symmetry, 10 distinct signals are expected instead of 12. The carbons C-2/C-6 and C-3/C-5 on the aniline ring are chemically equivalent.

Aniline Ring Carbons: The carbon attached to the amino group (C-4) will be shielded, while the carbon attached to the ether oxygen (C-1) will be deshielded.

Difluorophenoxy Ring Carbons: The carbons directly bonded to fluorine (C-3', C-4') will show large C-F coupling constants and significant deshielding. The carbon attached to the ether oxygen (C-1') will also be deshielded.

The chemical shifts for 3,4-difluoroaniline have been experimentally determined and serve as a reference. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-1 (Aniline ring) | 145 - 150 |

| C-2, C-6 (Aniline ring) | 118 - 122 |

| C-3, C-5 (Aniline ring) | 115 - 119 |

| C-4 (Aniline ring) | 140 - 145 |

| C-1' (Difluorophenoxy ring) | 150 - 155 |

| C-2' (Difluorophenoxy ring) | 110 - 115 |

| C-3' (Difluorophenoxy ring, C-F) | 148 - 153 (d, ¹JCF) |

| C-4' (Difluorophenoxy ring, C-F) | 145 - 150 (d, ¹JCF) |

| C-5' (Difluorophenoxy ring) | 116 - 120 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within the molecule. The spectrum of this compound is primarily determined by the aniline chromophore. Aniline itself typically displays two main absorption bands corresponding to π→π* transitions. researchgate.net

An intense band around 230-240 nm (the B-band or benzenoid band).

A weaker, longer-wavelength band around 280-290 nm (the E2-band). researchgate.net

The presence of the para-substituted difluorophenoxy group is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline. This is due to the extension of the conjugated π-system through the ether oxygen's lone pair electrons. Studies on para-substituted aniline derivatives confirm this trend. For example, the UV absorption spectra for 3,4-difluoroaniline in ethanol (B145695) and water show maxima around 295 nm and 240 nm, respectively. nih.gov Similar absorption maxima are anticipated for this compound.

Mass Spectrometry (MS) for Purity and Molecular Identification

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of a compound, which aids in its structural identification. chemguide.co.uk

Molecular Ion Peak: For this compound (C₁₂H₉F₂NO), the exact molecular weight is 221.21 g/mol . scbt.comchemicalbook.com Electron Impact (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 221. The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule. libretexts.orgyoutube.com

Fragmentation Pattern: The energetically unstable molecular ion can undergo fragmentation. A primary and highly probable fragmentation pathway is the cleavage of the C-O ether bond. This would result in two major fragment ions:

A fragment corresponding to the [H₂N-C₆H₄]⁺ ion (m/z 92).

A fragment corresponding to the [F₂-C₆H₃-O]⁺ ion (m/z 129).

Loss of the entire difluorophenoxy group would yield a [C₆H₅NH]⁺ fragment at m/z 92. researchgate.net

Other smaller fragments, such as the loss of HCN from the aniline ring, may also be observed.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 221 | Molecular Ion [M]⁺ | [C₁₂H₉F₂NO]⁺ |

| 129 | Difluorophenoxy radical cation | [C₆H₃F₂O]⁺ |

Advanced Spectroscopic Methods in Mechanistic Elucidation

Beyond routine characterization, advanced spectroscopic techniques can probe the dynamic behavior and intricate mechanisms of molecular processes.

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time after excitation with a pulse of light, providing information on the excited-state lifetime and dynamics. libretexts.org While direct studies on this compound are not prevalent, the techniques are applicable. Aniline and its derivatives are known to be fluorescent. scbt.com

This method could be used to study:

Excited-State Lifetimes: Determining the lifetime of the singlet excited state (S₁) can provide insight into the efficiency of competing de-excitation pathways, such as intersystem crossing to the triplet state or non-radiative decay.

Solvent Relaxation Dynamics: The interaction of the excited state's dipole moment with polar solvent molecules can be monitored on picosecond to nanosecond timescales.

Quenching Mechanisms: By introducing quencher molecules, time-resolved fluorescence can distinguish between static and dynamic quenching, revealing details about bimolecular interactions in the excited state. scbt.com

These studies are crucial for understanding the photophysical behavior of the molecule, which is essential for applications in materials science and sensor technology.

Single-molecule spectroscopy allows for the observation of individual molecules, eliminating the ensemble averaging inherent in conventional spectroscopic measurements. savemyexams.com This powerful approach can uncover hidden heterogeneity and dynamic processes that are otherwise obscured.

Potential applications for this compound include:

Probing Local Environments: By immobilizing individual molecules on a surface, one could probe how local nano-environments affect their spectroscopic properties (e.g., fluorescence emission wavelength, lifetime).

Observing Conformational Dynamics: The molecule possesses rotational freedom around the C-O ether bonds. Single-molecule techniques, such as single-molecule Förster Resonance Energy Transfer (smFRET) if appropriately labeled, could potentially track the conformational changes of individual molecules in real-time. ucl.ac.uk

Revealing Rare Events: It allows for the detection of short-lived intermediates or rare conformational states that are statistically insignificant in an ensemble measurement but may be crucial for understanding reaction mechanisms or function. savemyexams.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. rsc.org The process involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface. rsc.org For this compound, XPS provides critical information about the surface chemistry and bonding structure. spectroscopyonline.com

Research Findings:

When analyzing this compound, XPS can identify the constituent elements: Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F). High-resolution scans of the core-level electrons for each element (C 1s, N 1s, O 1s, F 1s) reveal chemical shifts, which are small changes in binding energies that provide insight into the specific bonding environment of the atoms.

For instance, the C 1s spectrum can be deconvoluted to distinguish between the different types of carbon atoms in the molecule:

C-C/C-H bonds in the aromatic rings.

C-O ether linkage .

C-N bond of the aniline group.

C-F bonds on the difluorinated ring.

The fluorine (F 1s) signal is particularly strong and its binding energy is indicative of covalent C-F bonding. thermofisher.com While fluorine can induce significant chemical shifts in the elements it is bonded to, the shifts within the F 1s peak for different organic fluorine compounds are often small. thermofisher.com The N 1s spectrum confirms the presence of the amine group, and the O 1s spectrum corresponds to the ether linkage. This detailed analysis allows for the verification of the compound's surface integrity and the identification of any potential surface contamination or degradation. rsc.org

Below is an interactive table summarizing the expected core-level binding energies for this compound based on typical values for similar functional groups.

| Core Level | Chemical State | Expected Binding Energy (eV) | Reference |

|---|

Optical Photothermal Infrared (O-PTIR) Spectroscopy for Submicron Analysis

Optical Photothermal Infrared (O-PTIR) spectroscopy is a super-resolution infrared technique that overcomes the classical diffraction limit of conventional FTIR microscopy. frontiersin.orgyoutube.com The technique uses a tunable pulsed IR laser to excite molecular vibrations in a sample, which generates localized heat. A co-aligned, short-wavelength visible laser then probes this minute photothermal expansion, allowing for the acquisition of IR spectra with a spatial resolution defined by the visible laser's diffraction limit (typically sub-500 nm). frontiersin.orgyoutube.com

Research Findings:

The application of O-PTIR to this compound enables the acquisition of artifact-free, transmission-like IR spectra from submicron sample areas in a non-contact reflection mode. youtube.com This high-resolution chemical imaging is invaluable for studying the distribution of the compound on a surface, analyzing small particles or thin films, and identifying chemical heterogeneity.

O-PTIR spectra would provide unambiguous identification of the compound's key functional groups. For example, one could map the distribution of the amine group by targeting the N-H stretching vibrations or the fluorinated ring by focusing on the strong C-F stretching bands. This capability is crucial for failure analysis, contamination identification, and quality control in applications where this compound might be used. photothermal.com Furthermore, because O-PTIR is insensitive to sample fluorescence, it can analyze samples that are challenging for techniques like Raman spectroscopy. nih.gov

The table below presents the expected characteristic infrared absorption bands for this compound, which could be used for high-resolution O-PTIR chemical imaging.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3500 | nih.gov |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | nih.gov |

| Aromatic C=C Stretch | Aromatic Rings | 1500 - 1600 | nih.gov |

| Aryl-O-C Stretch (Asymmetric) | Aryl Ether | 1200 - 1270 | rsc.org |

| Aryl C-F Stretch | Fluorinated Ring | 1100 - 1250 | nih.gov |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | azonano.com |

Atomic Force Microscopy-based Infrared (AFM-IR) Spectroscopy for Nanoscale Analysis

Atomic Force Microscopy-based Infrared (AFM-IR) spectroscopy provides chemical characterization at the nanoscale by combining the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. nih.gov The technique uses the tip of an AFM cantilever to detect the local thermal expansion of a sample induced by absorption of tunable IR laser radiation. spectroscopyonline.com This allows for the collection of IR spectra and the generation of chemical maps with a spatial resolution as high as 10 nm, far surpassing the diffraction limit of light. azonano.comnih.gov

Research Findings:

For this compound, AFM-IR would enable the simultaneous acquisition of nanoscale topography and chemical maps. elettra.eu By setting the IR laser to a wavenumber corresponding to a specific vibrational mode of the molecule (e.g., the C-F or C-O-C stretch), one can map the precise location of the compound on a surface with nanoscale resolution. nih.gov This is particularly powerful for analyzing composite materials, molecular self-assembly, or defects in a thin film where the chemical composition varies over very small length scales. rsc.org

The technique provides IR spectra that correlate well with conventional FTIR spectra, allowing for straightforward identification of the compound. elettra.eu Advanced AFM-IR modes can also provide information on material properties like stiffness, which can be correlated with the chemical information. nih.gov This multi-modal analysis would provide an unprecedented understanding of the structure-property relationships of this compound at the nanoscale.

The following table summarizes the key analytical capabilities and information that would be obtained from an AFM-IR analysis of the compound.

| Capability | Information Obtained for this compound | Spatial Resolution | Reference |

|---|---|---|---|

| Nanoscale IR Spectroscopy | Local IR absorption spectra for unambiguous chemical identification of functional groups (amine, ether, C-F). | ~10 - 100 nm | spectroscopyonline.comnih.gov |

| Nanoscale Chemical Imaging | Maps showing the spatial distribution of the compound on a surface by tuning the laser to a characteristic absorption band. | ~10 - 100 nm | azonano.comelettra.eu |

| Topographical Imaging | High-resolution surface morphology, measured simultaneously with chemical maps. | <10 nm | azonano.com |

| Nanomechanical Mapping | Mapping of local stiffness and mechanical properties correlated with chemical composition. | ~10 - 100 nm | nih.gov |

Medicinal Chemistry and Biological Evaluation

Role as a Pharmaceutical Intermediate and Building Block

4-(3,4-Difluorophenoxy)aniline is primarily utilized as a pharmaceutical intermediate and a foundational building block in the synthesis of more complex bioactive molecules. Its structure, featuring a difluorinated phenyl ring linked to an aniline (B41778) moiety via an ether bond, is a key component in the synthesis of various heterocyclic compounds.

Notably, it is a critical precursor for producing 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline derivatives. The synthesis of these scaffolds typically involves a nucleophilic aromatic substitution reaction (SNAr). In this process, a 4-chloroquinazoline (B184009) or 4-chloroquinoline (B167314) is reacted with an aniline derivative—in this case, this compound. This reaction is a common and efficient method for creating extensive libraries of substituted anilinoquinazolines and anilinoquinolines, which are investigated for a wide range of pharmacological activities.

Investigation of Potential Biological Activities

The core structure of this compound has been incorporated into various molecular frameworks, leading to the discovery of potent biological activities. Research has primarily focused on derivatives where this compound is appended to a quinazoline (B50416) or quinoline (B57606) nucleus.

Antimicrobial Properties

Derivatives of 4-anilinoquinazoline, synthesized using precursors like this compound, have demonstrated notable antibacterial properties. A study evaluating a series of these compounds found that they possessed good activity against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) was determined for these derivatives against various bacterial strains.

| Compound ID | Test Organism | MIC (μg/mL) |

| 4c | Escherichia coli | 32 |

| 4e | Pseudomonas aeruginosa | 32 |

| 4e | Staphylococcus aureus | 32 |

| 4c | Staphylococcus aureus | 32 |

| 4e | Escherichia coli | 128 |

| 4m | Escherichia coli | 128 |

Data sourced from studies on quinazolinone and 4-anilinoquinazoline derivatives. nih.govnih.gov

While these compounds showed significant antibacterial effects, their antifungal activity against species like Candida albicans was found to be less remarkable. nih.govnih.gov

Anticancer Potential and Antitumor Activity

The most extensively studied application of this compound derivatives is in the field of oncology. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are key tyrosine kinases involved in tumor progression. researchgate.netnih.gov

Numerous derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. These compounds have shown potent inhibitory effects, with some exhibiting greater potency than existing drugs like gefitinib. nih.gov For instance, compound 19g from one study demonstrated a powerful inhibitory effect on the H1975 lung cancer cell line with a very low IC₅₀ value. nih.gov Similarly, 4-anilinoquinolinylchalcone derivatives have been synthesized and found to be highly cytotoxic to breast cancer cells while showing low toxicity to normal cells. benthamscience.com

| Derivative Class | Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 4-Anilinoquinazoline | 19g | H1975 (Lung) | 0.11 |

| 4-Anilinoquinazoline | 19c | H1975 (Lung) | Potent |

| 4-Anilinoquinazoline | 10a | A549 (Lung) | Potent |

| 4-Anilinoquinazoline | 10g | H446 (Lung) | Potent |

| 4-Anilinoquinolinylchalcone | 4a | MDA-MB-231 (Breast) | 0.11 |

| 4-Anilinoquinolinylchalcone | 4d | MDA-MB-231 (Breast) | 0.18 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data sourced from multiple studies on anilinoquinazoline (B1252766) and anilinoquinoline derivatives. nih.govbenthamscience.commdpi.com

Anti-inflammatory Properties

The quinazolin-4-one nucleus, closely related to the anilinoquinazoline structure, has been explored for anti-inflammatory properties. nih.gov Derivatives of this class have shown the ability to inhibit inflammation in animal models, such as carrageenan-induced paw edema in rats. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. benthamscience.comnih.gov

While direct studies on this compound derivatives are limited in this area, the known anti-inflammatory activity of the broader quinazolinone class suggests potential for these compounds. nih.gov For example, a study on various quinazolin-4-one derivatives reported a reduction in edema ranging from 16.3% to 36.3%. nih.gov

Antiviral Activity

The 4-anilinoquinoline scaffold, which can be synthesized from this compound, has been identified as a promising framework for developing antiviral agents, particularly against the Dengue virus (DENV). frontiersin.org Screening of 4-anilinoquinoline libraries led to the identification of lead compounds with potent inhibitory effects on DENV infection in cell cultures. frontiersin.org

These compounds were found to be effective at sub-micromolar concentrations, with a favorable toxicity profile, making them a strong starting point for further drug development against DENV and other emerging viral threats. frontiersin.org

| Compound ID | Virus | EC₅₀ (µM) |

| 12 | Dengue Virus (DENV) | 0.63-0.69 |

| 50 | Dengue Virus (DENV) | 0.63-0.69 |

| 52 | Dengue Virus (DENV) | 0.63-0.69 |

EC₅₀ values represent the concentration required to achieve 50% of the maximal effect against the virus. frontiersin.org

Mechanisms of Biological Action at the Molecular Level

The diverse biological activities of this compound derivatives can be traced to specific interactions at the molecular level.

Antimicrobial Action: The antibacterial effects of 4-anilinoquinazoline derivatives are believed to stem from the inhibition of bacterial DNA gyrase. nih.govnih.gov Molecular docking studies have shown that these compounds can fit into the ATP-binding site of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby disrupting its function and leading to bacterial cell death. nih.govresearchgate.net

Anticancer Action: The primary mechanism for the anticancer activity of 4-anilinoquinazoline and 4-anilinoquinoline derivatives is the inhibition of tyrosine kinases. nih.gov These molecules act as ATP-competitive inhibitors, binding to the ATP pocket of receptors like EGFR and VEGFR-2. This blockade prevents the downstream signaling pathways that are responsible for cell proliferation, angiogenesis, and metastasis in cancer. nih.govmdpi.com Some chalcone-based derivatives have also been shown to induce cancer cell death through alternative mechanisms, including ATP depletion and the generation of reactive oxygen species (ROS), which triggers apoptosis. benthamscience.com

Anti-inflammatory Action: The anti-inflammatory effects of related quinazolinone compounds are attributed to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is a key mediator of pain and inflammation. nih.govnih.gov

Antiviral Action: The antiviral mechanism of related nucleoside inhibitors against viruses like DENV involves the termination of viral RNA synthesis. nih.gov It is proposed that these compounds, after being converted to their active triphosphate form within the cell, act as chain terminators when incorporated into the growing viral RNA strand by the viral polymerase. nih.gov For 4-anilinoquinoline inhibitors, the precise mechanism may involve targeting host or viral factors essential for replication. frontiersin.org

Interaction with Cellular Targets (e.g., Enzymes, Receptors)

The this compound structure is integral to the design of potent and selective kinase inhibitors. The difluorophenyl group often forms key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of various kinases. For instance, in derivatives designed as MEK inhibitors, this moiety can interact with the hydrophobic region II and the "gatekeeper" residue of the enzyme. It is also a core component of molecules targeting Eph receptors, where it contributes to high-affinity binding.

Furthermore, this chemical structure is utilized in creating antagonists for receptors like the melanin-concentrating hormone 1 (MCH1) receptor, indicating its versatility in interacting with different classes of protein targets.

Enzyme Inhibition Studies (e.g., Fatty Acid Amide Hydrolase (FAAH) Inhibition)

While direct studies on this compound as a Fatty Acid Amide Hydrolase (FAAH) inhibitor are not prominent, its derivatives have been explored as inhibitors of other critical enzymes. The primary focus has been on protein kinases, which are central to cellular signaling pathways.

Receptor Binding and Modulation (e.g., Melanin-Concentrating Hormone 1 (MCH1) Receptor, MEK, MPS1, EPH)

The this compound scaffold is a cornerstone in the development of inhibitors for several important protein kinases and receptors.

MEK Inhibitors: This moiety is found in potent MEK1/2 inhibitors. For example, it is a key fragment of Selumetinib (AZD6244), where the aniline nitrogen serves as an attachment point for a larger chemical group that enhances binding affinity and specificity.

MCH1 Receptor Antagonists: Derivatives of this compound have been synthesized and evaluated as antagonists for the melanin-concentrating hormone 1 (MCH1) receptor, which is a target for obesity and depression.

Eph Receptor Kinase Inhibitors: The this compound group is a critical component in a series of potent pan-Eph receptor kinase inhibitors. It has demonstrated high-affinity binding to EphA2 and EphB4.

MPS1 Inhibitors: This scaffold has been incorporated into molecules designed to inhibit monopolar spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint, making it a target for cancer therapy.

Table 1: Interaction of this compound Derivatives with Cellular Targets

| Target | Compound Type | Role of this compound Moiety |

|---|---|---|

| MEK1/2 | Kinase Inhibitor (e.g., Selumetinib) | Forms key interactions in the ATP-binding pocket. |

| MCH1 Receptor | Receptor Antagonist | Core structural component for receptor binding. |

| Eph Receptors (e.g., EphA2, EphB4) | Kinase Inhibitor | Contributes to high-affinity binding to the kinase domain. |

| MPS1 Kinase | Kinase Inhibitor | Serves as a foundational scaffold for inhibitor design. |

Modulation of Biochemical Pathways Relevant to Disease Processes

Derivatives incorporating the this compound structure modulate critical signaling pathways implicated in diseases, particularly cancer. By inhibiting kinases like MEK, these compounds can block the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in many human cancers and drives tumor cell proliferation and survival. Inhibition of Eph receptors by these derivatives can affect pathways involved in angiogenesis, cell migration, and metastasis.

Induction of Cell Cycle Arrest and Apoptosis Pathways

The therapeutic effect of kinase inhibitors derived from this compound is often linked to their ability to control the cell cycle and induce programmed cell death (apoptosis). For example, by inhibiting the MEK/ERK pathway, these compounds can cause tumor cells to arrest in the G1 phase of the cell cycle. This blockade of proliferation signaling can subsequently trigger apoptosis, leading to the death of cancer cells.

Effects on Mitochondrial Membrane Potential and Tumor Cell Migration